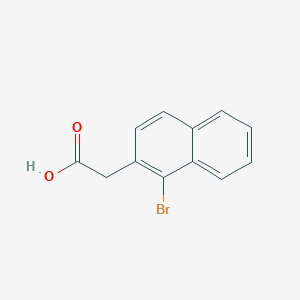
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropyrrolidine-2-carboxylic acid (3-FP2C) is a synthetic organic compound that can be used for a variety of scientific research applications. It is a mixture of diastereomers, meaning it is composed of two or more stereoisomers that differ in their spatial arrangement but have the same molecular formula. 3-FP2C has been used in a variety of biochemical and physiological studies, as well as in lab experiments.
Applications De Recherche Scientifique
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers is used in a variety of scientific research applications. It has been used in the study of enzymes, hormones, and other biochemical processes. It has also been used to study the effects of drugs on the body and to study the mechanisms of action of drugs. 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers has also been used in the study of gene expression and in the study of the effects of environmental toxins on the body. It has also been used to study the structure and function of proteins and to study the structure and function of DNA.
Mécanisme D'action
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers has been found to act as a substrate for enzymes, hormones, and other biochemical processes. It has also been found to act as an inhibitor of enzymes, hormones, and other biochemical processes. It has been found to interact with proteins and DNA, which can lead to changes in gene expression and in the structure and function of proteins and DNA.
Biochemical and Physiological Effects
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes, hormones, and other biochemical processes. It has also been found to have an inhibitory effect on gene expression and on the structure and function of proteins and DNA. It has also been found to have an inhibitory effect on the metabolism of drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers in lab experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. It is also relatively inexpensive and can be used in a variety of experiments. The use of 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers in lab experiments also has some limitations. It is not as stable as some other compounds, and it is not as soluble in water as some other compounds. It is also not as reactive as some other compounds, and it can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the use of 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers in scientific research. It could be used in the study of the effects of drugs on the body, as well as in the study of the mechanisms of action of drugs. It could also be used in the study of gene expression and in the study of the effects of environmental toxins on the body. It could also be used in the study of the structure and function of proteins and DNA. Finally, it could be used in the study of the metabolism of drugs and toxins.
Méthodes De Synthèse
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers can be synthesized through a variety of methods, including using a Grignard reaction. The Grignard reaction involves combining an organomagnesium halide with a carbonyl compound to form an alcohol. In this case, the organomagnesium halide is 3-fluoropyrrolidine and the carbonyl compound is ethyl vinyl ether. The reaction produces 3-fluoropyrrolidine-2-carboxylic acid as a product. Other methods of synthesis include using a Fischer esterification reaction, a Claisen condensation reaction, and a catalytic hydrogenation reaction.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoropyrrolidine-2-carboxylic acid involves the reaction of a suitable starting material with a fluorinating agent, followed by cyclization and subsequent carboxylation.", "Starting Materials": [ "4-fluorobutyric acid", "2-pyrrolidinone", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Conversion of 4-fluorobutyric acid to 4-fluorobutanoyl chloride using thionyl chloride", "Step 2: Reaction of 4-fluorobutanoyl chloride with 2-pyrrolidinone in the presence of sodium hydroxide to form 3-fluoropyrrolidine-2-one", "Step 3: Cyclization of 3-fluoropyrrolidine-2-one using hydrochloric acid to form a mixture of diastereomers", "Step 4: Carboxylation of the diastereomeric mixture using sodium bicarbonate and carbon dioxide in methanol to form 3-fluoropyrrolidine-2-carboxylic acid", "Step 5: Purification of the product using ethyl acetate and sodium chloride" ] } | |
Numéro CAS |
1423029-33-7 |
Nom du produit |
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers |
Formule moléculaire |
C5H8FNO2 |
Poids moléculaire |
133.1 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



